2-Hydroxy-(2-i-propyl-phenyl)-acetic acid ethyl ester
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Overview
Description
Ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-hydroxy-2-(2-propan-2-ylphenyl)acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate can be achieved through several synthetic routes. One common method involves the esterification of 2-hydroxy-2-(2-propan-2-ylphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-oxo-2-(2-propan-2-ylphenyl)acetate.
Reduction: The ester group can be reduced to the corresponding alcohol, ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for halogenation reactions.
Major Products Formed
Oxidation: Ethyl 2-oxo-2-(2-propan-2-ylphenyl)acetate.
Reduction: Ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)ethanol.
Substitution: Halogenated derivatives of ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate.
Scientific Research Applications
Ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate can be compared with similar compounds such as:
Ethyl 2-hydroxy-2-phenylacetate: Lacks the isopropyl group, resulting in different chemical and biological properties.
Methyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate: The methyl ester variant, which may exhibit different reactivity and applications.
Ethyl 2-hydroxy-2-(4-methylphenyl)acetate: Contains a methyl group on the phenyl ring, leading to variations in its chemical behavior.
The uniqueness of ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H18O3 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate |
InChI |
InChI=1S/C13H18O3/c1-4-16-13(15)12(14)11-8-6-5-7-10(11)9(2)3/h5-9,12,14H,4H2,1-3H3 |
InChI Key |
HZHVSKBJGPSDCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1C(C)C)O |
Origin of Product |
United States |
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